Product packaging for Desbromo Brimonidine D4(Cat. No.:)

Desbromo Brimonidine D4

Cat. No.: B12414249
M. Wt: 217.26 g/mol
InChI Key: PVKUNRLEOHFACD-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desbromo Brimonidine D4 is a high-purity, deuterated analog of Brimonidine, intended exclusively for use in laboratory research. This compound serves as a critical analytical standard, particularly as a stable isotope-labeled internal standard for HPLC in quantitative method development, validation (AMV), and Quality Control (QC) applications . Its primary research value lies in ensuring the accuracy and consistency of analytical data for pharmaceutical development, supporting work on Abbreviated New Drug Applications (ANDA) and commercial production . The parent molecule, Brimonidine, is a well-characterized alpha-2 adrenergic receptor agonist with high selectivity for the alpha-2 over the alpha-1 receptor . In therapeutic contexts, this mechanism reduces aqueous humor production and increases uveoscleral outflow to lower intraocular pressure, and acts as a vasoconstrictor when applied to the skin . As a deuterated variant, this compound provides a reliable tool for researchers to study the pharmacokinetics, metabolic fate, and stability of Brimonidine and related compounds using mass spectrometry and other analytical techniques. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N5 B12414249 Desbromo Brimonidine D4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N5

Molecular Weight

217.26 g/mol

IUPAC Name

N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine

InChI

InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)/i5D2,6D2

InChI Key

PVKUNRLEOHFACD-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=CC3=NC=CN=C3C=C2)([2H])[2H])[2H]

Canonical SMILES

C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies

Synthesis of Desbromo Brimonidine (B1667796) Precursors

The synthesis of Desbromo Brimonidine, also known as N-(quinoxalin-6-yl)-4,5-dihydro-1H-imidazol-2-amine, serves as the foundational step before isotopic labeling. A common and effective method involves the condensation of two key precursors: 6-aminoquinoxaline and a 2-substituted-2-imidazoline derivative.

One plausible synthetic route begins with the preparation of 6-aminoquinoxaline. This can be achieved through established methods in heterocyclic chemistry, often starting from commercially available quinoxaline (B1680401) or its derivatives. Nitration of quinoxaline followed by reduction of the nitro group is a typical sequence to introduce the amine functionality at the 6-position.

The second precursor is a reactive derivative of 2-aminoimidazoline. A common intermediate is 2-chloro-4,5-dihydro-1H-imidazole or a similar compound with a good leaving group at the 2-position. This allows for nucleophilic attack by the amino group of 6-aminoquinoxaline.

The synthesis of Desbromo Brimonidine can be accomplished by reacting 6-aminoquinoxaline with a suitable 2-aminoimidazoline precursor, such as S-methyl-2-thiopseudourea or a cyanamide derivative, under appropriate reaction conditions. An alternative approach involves the reaction of 6-aminoquinoxaline with cyanogen bromide to form an intermediate cyanamide, which is then cyclized with ethylenediamine to yield the final product.

A patented method describes the synthesis of Desbromo Brimonidine by reacting 6-aminoquinoxaline with 2-(methylthio)-2-imidazoline hydroiodide after protection of the imidazoline (B1206853) nitrogen with a tert-butyloxycarbonyl (Boc) group. The final step involves the deprotection of the Boc group to yield Desbromo Brimonidine.

Deuterium (B1214612) Incorporation Techniques for Desbromo Brimonidine D4

The "D4" designation in this compound indicates the presence of four deuterium atoms. Based on the structure and common labeling patterns for similar compounds, these deuterium atoms are incorporated into the imidazoline ring. The most direct method to achieve this is by utilizing a deuterated precursor for the imidazoline ring synthesis.

A key deuterated starting material for this purpose is commercially available ethylenediamine-d4 (H₂NCD₂CD₂NH₂). By employing ethylenediamine-d4 in the cyclization step of the Desbromo Brimonidine synthesis, the deuterium atoms are strategically placed on the imidazoline ring.

For instance, if the synthetic route involves the reaction of a guanidinylating agent with an amine, the deuterated ethylenediamine can be used to construct the deuterated imidazoline ring. One common method for the synthesis of 2-aminoimidazolines is the reaction of ethylenediamine with cyanogen bromide. By substituting ethylenediamine with ethylenediamine-d4, 2-amino-4,5-dihydro-1H-imidazole-d4 can be synthesized. This deuterated intermediate can then be coupled with 6-aminoquinoxaline to produce this compound.

Another approach involves the synthesis of a deuterated 2-chloro-4,5-dihydro-1H-imidazole-d4 intermediate. This can be prepared from ethylenediamine-d4 and a suitable one-carbon source, followed by chlorination. This deuterated chloro-imidazoline can then be reacted with 6-aminoquinoxaline to yield the final deuterated product.

Direct hydrogen-deuterium (H/D) exchange on the final Desbromo Brimonidine molecule is a less likely strategy for achieving specific labeling on the imidazoline ring due to the potential for exchange at other positions on the quinoxaline ring under harsh conditions. Therefore, the use of a deuterated building block is the preferred and more controlled method.

Optimization of Synthetic Routes for Deuterated Analogs

The optimization of synthetic routes for deuterated analogs like this compound focuses on maximizing both the chemical yield and the isotopic enrichment. Several factors are critical in this optimization process.

Reaction Conditions: The reaction conditions for coupling the deuterated precursor (e.g., from ethylenediamine-d4) with 6-aminoquinoxaline need to be carefully controlled. This includes temperature, reaction time, solvent, and the choice of base or catalyst. The goal is to achieve a high conversion rate without promoting side reactions or isotopic scrambling.

Minimizing Isotopic Scrambling: To maintain high isotopic purity, it is crucial to avoid conditions that could lead to H/D exchange at undesired positions or loss of deuterium from the labeled precursor. This often means using aprotic solvents and carefully selecting reagents to prevent the introduction of protic sources that could dilute the deuterium content. The work-up and purification steps should also be designed to minimize exposure to protic solvents where possible.

Purification: Efficient purification methods are essential to isolate the desired deuterated compound from any remaining starting materials, non-deuterated or partially deuterated byproducts, and other impurities. Chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) are commonly employed. The choice of the stationary and mobile phases is optimized to achieve the best separation.

Monitoring Isotopic Enrichment: Throughout the synthesis and after purification, it is vital to monitor the isotopic enrichment. This is typically done using mass spectrometry to determine the mass distribution of the product and nuclear magnetic resonance (NMR) spectroscopy to confirm the location and extent of deuteration.

Below is a table summarizing key parameters for optimization:

ParameterObjectiveMethods
Chemical Yield Maximize the formation of this compound.- Optimize reaction temperature, time, and concentration. - Screen different catalysts or bases. - Use an optimal stoichiometry of reactants.
Isotopic Purity Achieve the highest possible incorporation of deuterium (>98%).- Use highly enriched deuterated precursors (e.g., ethylenediamine-d4 >98% D). - Employ aprotic solvents and non-protic reagents. - Minimize exposure to water and other protic sources during reaction and work-up.
Reaction Efficiency Reduce reaction time and simplify the overall process.- Investigate microwave-assisted synthesis. - Explore one-pot reaction strategies.
Purification Isolate the final product with high chemical and isotopic purity.- Develop and optimize column chromatography or preparative HPLC methods. - Investigate crystallization as a final purification step.

Chemical Characterization of Synthesized this compound

The comprehensive chemical characterization of this compound is essential to confirm its identity, purity, and the extent of isotopic labeling. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The signals for the deuterated carbons (CD₂) in the imidazoline ring will show a characteristic triplet splitting pattern due to coupling with deuterium (spin I=1) and will have a lower intensity compared to the protonated carbons.

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium atoms, providing a clear confirmation of their presence and chemical environment. A single resonance corresponding to the deuterated methylene groups of the imidazoline ring would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which will be higher than that of the non-deuterated analog due to the presence of four deuterium atoms. The expected molecular weight of Desbromo Brimonidine (C₁₁H₁₁N₅) is approximately 213.24 g/mol , while for this compound (C₁₁H₇D₄N₅), it would be approximately 217.27 g/mol . The fragmentation pattern in the mass spectrum can also provide structural information. For instance, the fragmentation of the imidazoline ring would show fragments with a mass shift corresponding to the presence of deuterium.

Isotopic Purity:

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining isotopic purity. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the D4 species compared to D0, D1, D2, and D3 species can be calculated. This allows for the determination of the percentage of isotopic enrichment. For use as an internal standard, an isotopic purity of >98% is generally required.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the synthesized compound. A suitable HPLC method with a UV detector is developed to separate this compound from any impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area.

The characterization data for a synthesized batch of this compound would be presented as follows:

AnalysisSpecificationResult
Appearance Yellow to off-white solidConforms
¹H NMR Conforms to the structure, showing absence of signals for imidazoline protons.Conforms
Mass Spectrum (HRMS) [M+H]⁺ = 218.1355 ± 5 ppm for C₁₁H₈D₄N₅⁺Conforms
Isotopic Purity (MS) ≥ 98% D₄99.2%
Chemical Purity (HPLC) ≥ 98%99.5%

This rigorous characterization ensures that the synthesized this compound is of high quality and suitable for its intended application in research and development.

Analytical Research Applications and Methodologies

Development of Quantitative Analytical Methods Utilizing Desbromo Brimonidine (B1667796) D4

The primary application of Desbromo Brimonidine D4 is in the development and validation of robust quantitative analytical methods for its non-labeled analogue. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample preparation and analysis scispace.comcrimsonpublishers.comacanthusresearch.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of pharmaceutical impurities. A method for analyzing Desbromo Brimonidine would utilize this compound to correct for variability during the analytical process biopharmaservices.comwuxiapptec.com.

An exemplary LC-MS/MS method would involve the separation of Desbromo Brimonidine from other components on a reverse-phase HPLC column. The detection would be carried out using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. The MRM transitions would be specific for the analyte and the internal standard. For instance, the transition for Desbromo Brimonidine would be monitored, while a separate, higher mass transition would be monitored for this compound.

Table 1: Illustrative LC-MS/MS Method Parameters

ParameterValue
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
Analyte Transition[M+H]⁺ → Fragment Ion
Internal Standard Transition[M+D4+H]⁺ → Fragment Ion
Dwell Time100 ms

Method validation for such an assay would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability ich.org.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

For analytes that are volatile or can be made volatile, Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution. However, compounds like Desbromo Brimonidine often require a derivatization step to increase their volatility and thermal stability for GC analysis jfda-online.comresearchgate.netnih.gov.

In a typical GC-MS method, Desbromo Brimonidine and the internal standard this compound would be extracted from the sample matrix and then derivatized. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) jfda-online.comresearchgate.net. These agents react with polar functional groups, such as amines, to create less polar and more volatile derivatives jfda-online.comresearchgate.net. After derivatization, the sample is injected into the GC-MS. Quantification is achieved by monitoring specific ions for the derivatized analyte and the derivatized internal standard.

Table 2: Representative GC-MS Method Parameters

ParameterValue
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Reaction60 °C for 30 minutes
Gas Chromatography
ColumnCapillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium
Inlet Temperature280 °C
Oven ProgramTemperature gradient from 150 °C to 300 °C
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Monitoring ModeSelected Ion Monitoring (SIM)
Analyte IonsSpecific m/z values for derivatized Desbromo Brimonidine
Internal Standard IonsSpecific m/z values for derivatized this compound

Other Chromatographic and Spectroscopic Approaches

While LC-MS and GC-MS are the most common techniques for this type of quantitative analysis, other methods could theoretically be developed. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with MS would offer faster analysis times and higher resolution. Capillary electrophoresis (CE) coupled with MS could also be an alternative for the separation and quantification of ionic species like Desbromo Brimonidine. However, the use of this compound as an internal standard remains crucial for ensuring data quality in all these mass spectrometry-based methods.

Application as an Internal Standard in Bioanalytical Assays

The fundamental role of this compound is to serve as an internal standard in bioanalytical assays. An internal standard is a compound added at a constant concentration to all samples, calibration standards, and quality controls in an analysis biopharmaservices.comjove.com.

Role in Enhancing Analytical Precision and Accuracy

The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high precision and accuracy in quantitative bioanalysis crimsonpublishers.comwuxiapptec.comnih.gov. Because the internal standard is nearly identical to the analyte, it experiences similar variations during sample preparation steps such as extraction, evaporation, and reconstitution wuxiapptec.comscioninstruments.com. It also co-elutes with the analyte, meaning it is subjected to the same chromatographic and mass spectrometric conditions waters.com.

By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be normalized jove.comscioninstruments.com. This ratio is then used for quantification, which corrects for both random and systematic errors that might occur, leading to more reliable and reproducible results biopharmaservices.comjove.com.

Table 3: Validation Data Example for a Bioanalytical Method

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.990.998
Intra-day Precision (%RSD) ≤ 15%4.5% - 8.2%
Inter-day Precision (%RSD) ≤ 15%6.1% - 9.5%
Accuracy (% Bias) Within ±15%-7.3% to +5.4%
Recovery Consistent and reproducible~85%

Matrix Effect Compensation in Complex Biological Samples (non-human)

The "matrix effect" is a significant challenge in bioanalysis, especially when using LC-MS eijppr.combioanalysis-zone.com. It refers to the alteration of ionization efficiency (either suppression or enhancement) of the analyte due to co-eluting components from the biological matrix (e.g., plasma, tissue homogenates) nih.govnih.gov. This can lead to inaccurate quantification eijppr.com.

This compound is highly effective at compensating for matrix effects because its chemical and physical properties are almost identical to those of Desbromo Brimonidine wuxiapptec.comwaters.com. Therefore, any ion suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to the same degree wuxiapptec.com. As a result, the ratio of their signals remains constant, ensuring that the quantitative results are not skewed by the complexity of the non-human biological sample waters.comnih.gov. The ability to correct for these matrix-induced variations is a key reason for the use of stable isotope-labeled internal standards in regulated bioanalysis bioanalysis-zone.com.

Analytical Method Validation in Research Environments

The validation of analytical methods is a critical process in research to ensure that the data generated is accurate, reliable, and reproducible. For a compound like this compound, likely used as an internal standard, the validation of the analytical method for its non-deuterated counterpart, Desbromo Brimonidine, is paramount. This process involves a series of experiments to demonstrate that the method is suitable for its intended purpose.

Specificity and Selectivity Assessment in Research Matrices

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of analyzing Desbromo Brimonidine in research samples, the method must be able to distinguish it from the active pharmaceutical ingredient (API), Brimonidine, and other related impurities.

High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. The specificity of an HPLC method is typically demonstrated by the separation of the analyte peak from other potential components in a sample. This is often visualized in a chromatogram where each compound has a distinct retention time. In forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, the method's ability to separate the analyte from any resulting degradation products is a key indicator of its specificity. nih.gov

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of impurities like Desbromo Brimonidine, a calibration curve is constructed by plotting the analytical response versus the concentration of the analyte. The linearity is then evaluated by statistical methods, such as the calculation of a regression line by the method of least squares. A key parameter is the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1. A study on a stability-indicating HPLC method for Brimonidine Tartrate demonstrated excellent linearity over a concentration range of 0.01–50 μg/mL with a correlation coefficient (R²) of 0.9998. nih.gov While this data is for the parent drug, a similar approach would be applied to its impurities.

Table 1: Illustrative Linearity Data for an Analytical Method (Based on data for Brimonidine Tartrate)

ParameterValue
Linearity Range0.01 - 50 µg/mL
Regression Equationy = 103.42x + 2.83
Correlation Coefficient (R²)0.9998
Number of Data Points7

Limit of Detection and Limit of Quantitation for Research Assays

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For impurity analysis, it is crucial that the LOQ is low enough to quantify impurities at the levels required by regulatory guidelines. The LOD and LOQ are often determined based on the signal-to-noise ratio of the analytical instrument's response, typically 3:1 for LOD and 10:1 for LOQ. In a validated HPLC method for Brimonidine Tartrate, the LOD was found to be 0.1 μg/mL, and the LOQ was 0.01 μg/mL. nih.gov

Table 2: Illustrative LOD and LOQ Data (Based on data for Brimonidine Tartrate)

ParameterSignal-to-Noise RatioConcentration (µg/mL)
Limit of Detection (LOD)3:10.1
Limit of Quantitation (LOQ)10:10.01

Accuracy and Precision Evaluation in Research Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

For a validated HPLC method for Brimonidine Tartrate, accuracy was demonstrated with recovery rates between 97.9% and 99.9%. ajrconline.org The precision was shown to be high, with RSD values for intra-day and inter-day assays being less than 1.0% and 1.2%, respectively. nih.gov

Table 3: Illustrative Accuracy and Precision Data (Based on data for Brimonidine Tartrate)

Validation ParameterConcentration Level (µg/mL)Results
Accuracy (% Recovery) 0.198.5%
1099.9%
5097.9%
Precision (RSD%)
Intra-day (n=5)0.1< 1.0%
10< 1.0%
50< 1.0%
Inter-day (n=3 days)0.1< 1.2%
10< 1.2%
50< 1.2%

Robustness and Ruggedness Testing of Analytical Methods

Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

To test the robustness of an HPLC method, parameters such as the pH of the mobile phase, the composition of the mobile phase, the flow rate, and the column temperature may be varied. The effect of these changes on the chromatographic performance (e.g., retention time, peak shape) is then evaluated. A validated method for Brimonidine showed that slight variations in mobile phase composition, flow rate, and buffer pH did not significantly affect the chromatographic parameters. ajrconline.org

Table 4: Illustrative Robustness Study Parameters and Observations (Based on general principles of robustness testing)

Parameter VariedVariationObservation
Mobile Phase pH± 0.2 unitsNo significant change in peak shape or retention time.
Mobile Phase Composition± 2% organic phaseResolution between peaks remains acceptable.
Flow Rate± 0.1 mL/minRetention times shift predictably, but separation is maintained.
Column Temperature± 5 °CMinor shifts in retention time, no impact on peak purity.

Impurity Profiling and Related Substances Analysis in Research Samples

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or drug product. This is a critical aspect of pharmaceutical research and development, as impurities can affect the safety and efficacy of a drug. Desbromo Brimonidine is a known process-related impurity of Brimonidine.

The analysis of related substances in research samples involves the use of a validated, stability-indicating analytical method to separate and quantify these impurities. The levels of these impurities are then compared against established specifications. In the case of Brimonidine, several related compounds have been identified and are monitored during its production and stability testing. derpharmachemica.com

The use of a deuterated internal standard like this compound would be particularly valuable in mass spectrometry-based methods for impurity profiling. It allows for highly accurate quantification by correcting for variations in sample preparation and instrument response.

Metabolic Research and Pathway Elucidation

In Vitro Metabolic Fate Studies of Brimonidine (B1667796) and its Analogs

In vitro studies, utilizing various liver preparations and isolated enzyme systems, have been instrumental in deciphering the metabolic pathways of brimonidine. These controlled laboratory experiments allow for a detailed examination of the biotransformation processes.

Use of Liver Fractions and Isolated Enzyme Systems (e.g., aldehyde oxidase)

The in vitro metabolism of ¹⁴C-labeled brimonidine has been investigated using liver fractions—including S9 fractions, microsomes, and liver slices—from a range of species: rats, rabbits, dogs, monkeys, and humans. nih.govtandfonline.com These studies have consistently pointed to extensive hepatic metabolism of brimonidine. nih.govtandfonline.com

A key enzyme implicated in this metabolism is aldehyde oxidase, a cytosolic enzyme. nih.govtandfonline.comresearchgate.net Research has shown that rabbit liver aldehyde oxidase can catalyze the metabolism of brimonidine to several of its metabolites. nih.govtandfonline.com The involvement of aldehyde oxidase is further supported by inhibition studies, where menadione, an inhibitor of the enzyme, was shown to block the aldehyde oxidase-mediated oxidation of brimonidine. nih.govtandfonline.com

Species differences in hepatic metabolism have been observed, which appear to be linked to variations in aldehyde oxidase activity. nih.govtandfonline.com For instance, the dog exhibits a different metabolite profile, which is likely due to the low activity of its liver aldehyde oxidase. nih.govtandfonline.com

To further investigate the metabolic pathways, studies have also co-incubated brimonidine and its deuterated analog, D4-brimonidine, with rat and human microsomes, as well as rabbit aldehyde oxidase. nih.gov This stable-isotope tracer technique aids in the characterization of unknown metabolites. nih.gov

Number of Brimonidine Metabolites Detected in Various In Vitro Systems
In Vitro SystemNumber of Metabolites Detected
Rat Liver S9 FractionUp to seven
Human Liver S9 FractionUp to six
Human Liver SlicesUp to eleven

Identification of Biotransformation Pathways

The primary metabolic pathways for brimonidine have been identified as α(N)-oxidation and oxidative cleavage of the imidazoline (B1206853) ring. nih.govtandfonline.com

Hepatic oxidation of brimonidine to 2-oxobrimonidine, 3-oxobrimonidine, and subsequently to 2,3-dioxobrimonidine is a major pathway in most species studied. nih.govtandfonline.com The enzyme aldehyde oxidase is responsible for catalyzing the formation of 2-oxobrimonidine and 3-oxobrimonidine, which are then further oxidized to 2,3-dioxobrimonidine. nih.govtandfonline.com

Another significant pathway is the oxidative cleavage of the imidazoline ring, which results in the formation of 5-bromo-6-guanidinoquinoxaline. nih.govtandfonline.com

Further research using on-line hydrogen/deuterium (B1214612) (H/D) exchange liquid chromatography-mass spectrometry (LC-MS/MS) has revealed additional oxidative pathways. nih.gov These include oxidation on the quinoxaline (B1680401) ring, leading to the formation of oxo-hydroxybrimonidine and hydroxyquinoxaline metabolites. researchgate.netnih.gov The hydroxyquinoxaline metabolite, resulting from hydroxylation at the 7- or 8- position, has been specifically observed in microsomal incubations. nih.gov

In Vivo Metabolic Pathway Investigations (Non-Human Animal Models)

In vivo studies in animal models, particularly rats, have been crucial for understanding the metabolic fate of brimonidine under physiological conditions and for identifying the metabolites excreted from the body.

Deuterium Tracing for Metabolic Mapping

The use of stable isotope-labeled compounds, such as D4-brimonidine, has proven to be a powerful tool for in vivo metabolic mapping. nih.gov In these studies, rats were co-administered brimonidine and D4-brimonidine orally. nih.gov The subsequent analysis of urine samples using H/D LC-MS/MS allows for the confident characterization of metabolites. nih.gov The presence of the deuterated analog helps to distinguish true metabolites from endogenous compounds in the complex biological matrix of urine. nih.gov

Characterization of Metabolites and Degradation Products

In vivo metabolism studies in rats have confirmed the extensive biotransformation of brimonidine. nih.govtandfonline.com Analysis of rat urine has revealed a significant number of metabolites, with as many as fourteen being detected. nih.govtandfonline.com

Consistent with the in vitro findings, the major metabolites identified in rat urine include those resulting from the oxidation of the imidazoline ring. tandfonline.com However, the in vivo studies using deuterium tracing have also led to the identification of novel metabolites. nih.gov

One such novel metabolite identified in rats is a benzimidazole (B57391) derivative of brimonidine, specifically (4-bromo-lH-benzoimidazol-5-yl)-imidazolidin-2-ylidene-amine. nih.gov Additionally, dehydro-hydroxybrimonidine metabolites have been characterized as 2-oxo or 3-oxo-4',5'-dehydrobrimonidine. nih.gov

These findings highlight the utility of combining in vivo animal models with advanced analytical techniques like deuterium tracing and LC-MS/MS to obtain a comprehensive profile of a drug's metabolic pathway. nih.gov

Summary of Brimonidine Metabolites Identified in In Vivo Rat Studies
MetaboliteMethod of Identification
Up to 14 metabolitesAnalysis of urine from rats administered ¹⁴C-brimonidine
(4-bromo-lH-benzoimidazol-5-yl)-imidazolidin-2-ylidene-amineCo-administration of brimonidine and D4-brimonidine with H/D LC-MS/MS analysis
2-oxo or 3-oxo-4',5'-dehydrobrimonidineCo-administration of brimonidine and D4-brimonidine with H/D LC-MS/MS analysis

Role in Reference Standards and Research Quality Control

Application as a Pharmacopeial Reference Standard

While Desbromo Brimonidine (B1667796) D4 itself is a deuterated analog, its non-deuterated counterpart, Desbromo Brimonidine, is officially recognized as a pharmacopeial impurity of the active pharmaceutical ingredient (API) Brimonidine. Specifically, it is listed as "Brimonidine EP Impurity A" in the European Pharmacopoeia (EP) and is also recognized as a related compound by the United States Pharmacopeia (USP). lgcstandards.comcymitquimica.comsynzeal.comsynthinkchemicals.comveeprho.com This official designation underscores the importance of monitoring and controlling the levels of this specific impurity in Brimonidine drug substances and products.

The availability of well-characterized reference standards for pharmacopeial impurities is crucial for pharmaceutical manufacturers. These standards are used for several critical quality control applications, including:

Identification: Confirming the presence of the impurity in a sample.

Purity Tests: Quantifying the level of the impurity to ensure it does not exceed specified limits.

Method Validation: Establishing the performance characteristics of analytical methods used for routine quality control.

Desbromo Brimonidine D4, as a stable isotope-labeled version of this pharmacopeial impurity, serves as an ideal internal standard for sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comcrimsonpublishers.comacanthusresearch.comresearchgate.net Its chemical behavior is virtually identical to the non-labeled Desbromo Brimonidine, but its increased mass allows it to be distinguished, ensuring accurate quantification.

Table 1: Pharmacopeial Status of Desbromo Brimonidine

PharmacopeiaDesignation
European Pharmacopoeia (EP)Brimonidine EP Impurity A lgcstandards.comcymitquimica.comsynzeal.comsynthinkchemicals.comveeprho.com
United States Pharmacopeia (USP)Brimonidine Related Compound synzeal.com

Contribution to Quality Control in Pre-Clinical Drug Substance and Product Research

In the rigorous environment of pre-clinical drug development, meticulous quality control is paramount to ensure the safety and efficacy of a new drug candidate. This compound makes a significant contribution to this process, primarily by serving as an internal standard in bioanalytical method validation and the analysis of preclinical samples. veeprho.comacanthusresearch.com

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons: researchgate.netnih.gov

Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results. As this compound behaves almost identically to the analyte (Desbromo Brimonidine or even Brimonidine itself) during sample preparation and analysis, it effectively compensates for these matrix effects. crimsonpublishers.com

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, variations introduced during sample handling, extraction, and injection can be minimized, leading to more accurate and precise measurements. crimsonpublishers.comresearchgate.net

Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions.

A concrete example of this application is the use of Brimonidine-d4 as an internal standard for the quantification of Brimonidine in human plasma and urine samples using UPLC-MS/MS. preprints.org This closely related application demonstrates the principle and utility of using a deuterated analog to ensure the quality and reliability of bioanalytical data in a preclinical or clinical setting.

Table 2: Key Parameters in Bioanalytical Method Validation using a Stable Isotope-Labeled Internal Standard

Validation ParameterRole of this compound (as an Internal Standard)
Accuracy Helps to determine the closeness of the measured concentration to the true concentration by correcting for systematic errors.
Precision Improves the reproducibility of the measurements by accounting for random variations.
Selectivity Ensures that the method can differentiate the analyte from other components in the sample.
Matrix Effect Compensates for the influence of the biological matrix on the analyte's signal.
Recovery Accounts for any loss of the analyte during the sample preparation process.

Ensuring Traceability and Comparability in Academic Studies

In academic research, the ability to trace analytical measurements to a common reference point and to compare results across different laboratories and over time is crucial for scientific progress. Stable isotope-labeled compounds like this compound play a vital role in establishing this traceability and comparability.

When used as an internal standard, this compound provides a constant reference within each sample. This allows for the direct comparison of analyte concentrations from different experiments, even if they are performed on different days or with different batches of reagents. The use of a well-characterized internal standard ensures that the data generated is reliable and can be confidently compared to data from other studies.

The principle of using stable isotopes to trace the fate of molecules is a cornerstone of many scientific disciplines, including pharmacology and metabolism studies. nih.gov By introducing a labeled compound, researchers can accurately track its journey through a biological system. While this compound is primarily used as an internal standard for quantification, the underlying principle of isotopic labeling is what enables the high degree of confidence in the traceability of the resulting data.

Advanced Research Techniques and Future Perspectives

Integration with High-Resolution Mass Spectrometry for Metabolomics

The field of metabolomics, which involves the comprehensive analysis of small-molecule metabolites in biological systems, heavily relies on powerful analytical platforms to achieve the necessary sensitivity and selectivity. mdpi.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), has become an indispensable tool for this purpose, enabling the measurement of metabolome changes in complex biological matrices. mdpi.com

In this context, Desbromo Brimonidine (B1667796) D4 serves as a critical tool. Deuterium-labeled compounds are ideal internal standards in mass spectrometry-based metabolomics. musechem.com Because they are chemically identical to their non-labeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge (m/z) ratio. scispace.com This allows for precise quantification and correction for matrix effects and variations during sample preparation and analysis. acs.org

When studying the metabolic fate of the parent drug, Brimonidine, the formation of impurities such as Desbromo Brimonidine can be a key area of investigation. By using Desbromo Brimonidine D4 as an internal standard, researchers can accurately quantify the levels of the unlabeled Desbromo Brimonidine impurity in various biological samples (e.g., plasma, urine) through LC-HRMS analysis. nih.gov This aids in building a comprehensive metabolic map and understanding the pathways that lead to the formation of impurities.

Table 1: Applications of this compound in HRMS-Based Metabolomics

Application Area Technique Role of this compound Research Outcome
Metabolite Quantification LC-HRMS Internal Standard Accurate measurement of Desbromo Brimonidine levels in biological samples.
Metabolic Pathway Analysis Isotope Tracing Tracer Compound Elucidation of the formation pathways of the Desbromo Brimonidine impurity.
Biomarker Discovery Comparative Metabolomics Analytical Standard Identification of metabolic changes associated with drug administration and impurity formation. nih.gov

Advancements in Micro-Scale Synthetic Approaches for Labeled Compounds

The synthesis of isotopically labeled compounds, such as this compound, is essential for their use in advanced research. researchgate.net Modern synthetic chemistry has seen significant progress in micro-scale approaches, which are crucial for preparing these highly specialized and often expensive molecules efficiently.

The preparation of deuterium-labeled compounds can involve several strategies. chemicalsknowledgehub.com Common methods include:

Catalytic Hydrogen Isotope Exchange (HIE): This technique involves the exchange of hydrogen atoms on a molecule with deuterium (B1214612) from a source like deuterium gas (D₂) or deuterated water (D₂O) in the presence of a catalyst. musechem.com

Reductive Dehalogenation: A halogenated precursor of the target molecule can be treated with a deuterium source, such as deuterium gas, to replace the halogen atom with a deuterium atom. researchgate.net

Multi-step Synthesis: In some cases, the deuterium label is introduced early in a multi-step synthesis using a deuterated building block. chemicalsknowledgehub.com

These syntheses are often performed on a micro-scale to minimize the use of expensive labeled reagents and to allow for rapid optimization of reaction conditions. The development of new catalysts and automated synthesis platforms continues to enhance the efficiency and accessibility of labeled compounds like this compound, making them more readily available for research purposes. musechem.com

Emerging Analytical Technologies for Impurity and Isotopic Analysis

Ensuring the purity and quality of pharmaceutical products is paramount, and this requires sophisticated analytical methods for impurity profiling. biomedres.uspharmafocusasia.com Regulatory bodies mandate the identification, characterization, and quantification of impurities above certain thresholds. nih.gov Emerging analytical technologies have greatly enhanced the ability to detect and analyze impurities at trace levels. ijprajournal.com

Hyphenated techniques are central to modern impurity profiling. nih.gov Methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or HRMS provide a powerful combination of separation and identification capabilities. biomedres.usnih.gov

This compound is invaluable in this domain for several reasons:

Method Validation: As a stable isotope-labeled standard, it is used to validate the accuracy, precision, and specificity of analytical methods developed to quantify the Desbromo Brimonidine impurity in the drug substance or product. pharmafocusasia.com

Accurate Quantification: It serves as an ideal internal standard in quantitative assays, particularly with LC-MS, to ensure that the levels of the Desbromo Brimonidine impurity are accurately measured, which is critical for regulatory compliance. musechem.com

Structural Confirmation: The known mass shift of the D4 label helps in the unambiguous identification of the Desbromo Brimonidine impurity peak in complex chromatograms, distinguishing it from other related substances or matrix components. chromatographyonline.com

Table 2: Analytical Technologies for Impurity Analysis Utilizing this compound

Technology Application Role of this compound
HPLC / UPLC Separation and Quantification Reference standard for peak identification and method validation.
LC-MS/MS High-Sensitivity Quantification Internal standard for precise and accurate measurement.
LC-HRMS Structural Elucidation & Quantification Confirms identity of the impurity and serves as an internal standard. nih.gov
Nuclear Magnetic Resonance (NMR) Isotopic Analysis Characterization of the labeled compound to confirm the position and extent of deuterium incorporation. ijprajournal.com

Potential Contributions to Drug Discovery and Development Research (pre-clinical stage only)

In the preclinical phase of drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is essential. nih.govacs.org This understanding must also extend to any significant impurities, as their metabolic fate and potential toxicological profile can impact the safety of the drug product.

The use of isotopically labeled compounds is a cornerstone of preclinical ADME studies. musechem.comchemicalsknowledgehub.com While radiolabeled compounds (e.g., with ¹⁴C or ³H) are often used, stable isotopes like deuterium offer a non-radioactive alternative for many applications. nih.gov

This compound can make significant contributions to the preclinical evaluation of Brimonidine:

Impurity Metabolite Profiling: By administering this compound to animal models, researchers can trace its metabolic pathway. clearsynth.com This helps to determine if the impurity is metabolized further, and to identify and quantify its metabolites using mass spectrometry. This is crucial for assessing whether the impurity could transform into more reactive or toxic species in the body.

Pharmacokinetic (PK) Studies: A labeled version of the impurity allows for its specific and sensitive quantification in biological fluids over time. This enables the determination of key PK parameters for the impurity itself, such as its half-life, clearance, and volume of distribution, which informs safety assessments. clearsynth.com

Enzyme Phenotyping: Studies using human liver microsomes or recombinant enzymes can be performed with this compound to identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism.

These preclinical investigations, enabled by the availability of this compound, provide a deeper understanding of the impurity's behavior in a biological system, supporting a comprehensive safety and risk assessment before a drug candidate moves into clinical trials. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.